Cas no 1803601-67-3 (3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid)

3-{[(tert-Butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its key structural features include a Boc-protected amino group and a chloromethyl-substituted pyridine moiety, enabling selective functionalization and further derivatization. The carboxylic acid group enhances solubility and reactivity, facilitating coupling reactions or salt formation. This compound is particularly useful in peptidomimetics and heterocyclic chemistry due to its stability under standard reaction conditions. Its well-defined purity and consistent performance make it a reliable building block for complex molecule synthesis. Suitable for controlled environments, it should be handled with appropriate safety precautions due to its reactive functional groups.
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid structure
1803601-67-3 structure
商品名:3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
CAS番号:1803601-67-3
MF:
メガワット:
CID:4617487
PubChem ID:75525758

3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid

3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-173742-0.1g
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
0.1g
$684.0 2023-09-20
Enamine
EN300-173742-5.0g
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
5g
$5719.0 2023-06-04
Enamine
EN300-173742-0.5g
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
0.5g
$1539.0 2023-09-20
A2B Chem LLC
AW09158-100mg
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
100mg
$755.00 2024-04-20
A2B Chem LLC
AW09158-50mg
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
50mg
$587.00 2024-04-20
Enamine
EN300-173742-10g
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
10g
$8480.0 2023-09-20
A2B Chem LLC
AW09158-2.5g
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
2.5g
$4104.00 2024-04-20
A2B Chem LLC
AW09158-5g
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
5g
$6055.00 2024-04-20
A2B Chem LLC
AW09158-10g
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
10g
$8962.00 2024-04-20
A2B Chem LLC
AW09158-250mg
3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
1803601-67-3 95%
250mg
$1064.00 2024-04-20

3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid 関連文献

3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acidに関する追加情報

Professional Introduction to 3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic Acid (CAS No. 1803601-67-3)

3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid

is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 1803601-67-3, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a tert-butoxy protecting group and a pyridine moiety, make it a valuable building block for designing novel therapeutic agents.

The< strong>tert-butoxy-carbonyl (Boc) group in the molecule serves as an effective protecting group for the amine functionality, ensuring stability during synthetic processes. This protective feature is particularly useful in multi-step syntheses where selective modification of different functional groups is required. The Boc group can be easily removed under mild acidic conditions, allowing for subsequent functionalization of the amine moiety. This flexibility makes the compound highly versatile in drug discovery and development pipelines.

The pyridine ring in 3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid introduces additional complexity and potential biological activity to the molecule. Pyridine derivatives are well-known for their diverse pharmacological properties and have been extensively explored in medicinal chemistry. The presence of a 2-chloro substituent on the pyridine ring enhances the compound's interaction with biological targets, making it a promising candidate for further investigation.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in various diseases. The structural motif of 3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid aligns well with this trend, as it combines a protected amine group with a pharmacophore that can interact with biological targets. This combination has led to its exploration in several research avenues, particularly in the development of kinase inhibitors and other enzyme-targeted therapies.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, has been instrumental in achieving these goals. These methods not only improve the efficiency of the synthesis but also allow for greater control over regioselectivity and stereoselectivity.

The pharmacological potential of 3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid has been investigated in several preclinical studies. Researchers have explored its interactions with various enzymes and receptors, including those involved in cancer signaling pathways, inflammatory responses, and neurodegenerative diseases. The compound's ability to modulate these pathways suggests its potential as a lead compound for further development into therapeutic agents.

The latest advancements in computational chemistry and molecular modeling have further enhanced the understanding of this compound's behavior. These tools have been used to predict binding affinities, identify potential drug-like properties, and optimize molecular structures for improved efficacy. Such computational studies are crucial in guiding experimental efforts and accelerating the drug discovery process.

In conclusion, 3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid (CAS No. 1803601-67-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic versatility and pharmacological promise, make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, this compound is poised to play a crucial role in the discovery of next-generation drugs.

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